molecular formula C23H20F3N3O4S B2967909 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 865591-90-8

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2967909
CAS No.: 865591-90-8
M. Wt: 491.49
InChI Key: CIXQGYKALGHHTJ-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H20F3N3O4S and its molecular weight is 491.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Interest

One study focuses on the synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives, which are structurally related to the query compound. These derivatives are synthesized using a precursor that reacts with various agents to afford compounds with potential biological interest. The synthesis pathway involves reactions that yield thiazolone, thiocarbamoyl derivatives, and tetrahydrocarbazole derivatives, showcasing the compound's versatility in creating biologically relevant molecules (Fadda et al., 2010).

Vibrational Spectroscopy and Quantum Computational Approach

Another study characterizes the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide through vibrational signatures using Raman and Fourier transform infrared spectroscopy. This research demonstrates the compound's structural insights and stability through natural bond orbital analysis and highlights its inhibition activity against viruses, suggesting potential for antiviral drug development (Jenepha Mary et al., 2022).

Aryl Hydrocarbon Receptor Pathway Activation

Research into amino alcohol acrylonitriles, including compounds with the cyano and acetamide functional groups, reveals significant findings. These compounds are shown to activate the Aryl hydrocarbon Receptor (AhR) pathway, with implications for cancer treatment strategies. The study outlines the compounds' selective cytotoxic effects on cancer cell lines, underlining the therapeutic potential of such molecules (Baker et al., 2020).

Synthesis and Antimicrobial Evaluation

Further research includes the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate. These compounds are tested for their antibacterial and anti-enzymatic potential, showcasing a methodical approach to synthesizing and evaluating molecules for antimicrobial properties (Nafeesa et al., 2017).

Properties

IUPAC Name

2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O4S/c1-32-18-8-7-13(9-19(18)33-2)14-10-20(30)29-22(15(14)11-27)34-12-21(31)28-17-6-4-3-5-16(17)23(24,25)26/h3-9,14H,10,12H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXQGYKALGHHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.